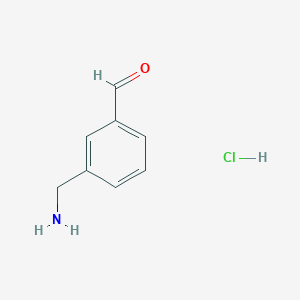

3-(Aminomethyl)benzaldehyde hydrochloride

Description

BenchChem offers high-quality 3-(Aminomethyl)benzaldehyde hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Aminomethyl)benzaldehyde hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-(aminomethyl)benzaldehyde;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO.ClH/c9-5-7-2-1-3-8(4-7)6-10;/h1-4,6H,5,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLTQUVXXKXHFTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C=O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2253629-92-2 | |

| Record name | 3-(aminomethyl)benzaldehyde hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Aminomethyl)benzaldehyde hydrochloride CAS 2253629-92-2

An In-Depth Technical Guide to 3-(Aminomethyl)benzaldehyde Hydrochloride (CAS 2253629-92-2): Synthesis, Properties, and Applications

Abstract

3-(Aminomethyl)benzaldehyde hydrochloride is a versatile bifunctional molecule of significant interest to researchers in medicinal chemistry, materials science, and synthetic chemistry. Possessing both a reactive aldehyde and a primary aminomethyl group on a benzene ring, it serves as a valuable building block for constructing complex molecular architectures. This guide provides a comprehensive technical overview of its chemical properties, outlines a robust synthetic and purification protocol, and explores its key reactions and applications. We delve into the mechanistic rationale behind its utility in drug discovery and the formation of advanced materials like Covalent Organic Frameworks (COFs). Furthermore, this document details standard analytical methods for characterization and provides essential guidelines for safe handling and storage, offering a complete resource for laboratory professionals.

Introduction and Compound Profile

3-(Aminomethyl)benzaldehyde hydrochloride is a crystalline solid that features a formyl group (aldehyde) and an aminomethyl group at the meta-position of a benzene ring.[1] This unique arrangement of an electrophilic center (the aldehyde carbon) and a nucleophilic center (the nitrogen atom) makes it an exceptionally useful intermediate for a variety of chemical transformations. While the specific CAS number 2253629-92-2 is not widely documented in major chemical databases, the structure itself is a logical and valuable synthetic target. This guide will therefore leverage data from its free base, 3-(aminomethyl)benzaldehyde, and its structural isomers to provide a thorough and practical overview.[1][2] The hydrochloride salt form enhances stability and improves solubility in aqueous media, which can be advantageous for certain reaction conditions.[3]

Chemical Structure

Caption: Synthetic workflow for 3-(Aminomethyl)benzaldehyde HCl.

Detailed Experimental Protocol

Step 1: Reduction of 3-Formylbenzonitrile to 3-(Aminomethyl)benzaldehyde

-

Rationale: The selective reduction of a nitrile in the presence of an aldehyde can be challenging. A common approach involves protecting the aldehyde, reducing the nitrile, and then deprotecting. However, a more direct route uses a catalytic hydrogenation approach under controlled conditions, where the nitrile is more susceptible to reduction than the aromatic aldehyde.

-

Methodology:

-

To a solution of 3-formylbenzonitrile (1.0 eq) in ethanol in a high-pressure hydrogenation vessel, add Raney Nickel (approx. 5-10% by weight) as the catalyst.

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

-

Once complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst, washing the pad with additional ethanol.

-

Concentrate the filtrate under reduced pressure to yield the crude 3-(aminomethyl)benzaldehyde free base. This intermediate can be unstable and is often used immediately in the next step. [4] Step 2: Formation of the Hydrochloride Salt

-

-

Rationale: Converting the free base amine to its hydrochloride salt increases the compound's stability, simplifies handling of the solid, and often aids in purification by crystallization. [3]

-

Methodology:

-

Dissolve the crude 3-(aminomethyl)benzaldehyde from the previous step in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

Cool the solution in an ice bath (0-5 °C).

-

Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

-

Purification and Validation

The final product can be purified by recrystallization from a solvent system such as ethanol/diethyl ether. The purity should be assessed by HPLC, and the structure confirmed by ¹H NMR and FTIR spectroscopy.

Key Reactions and Mechanistic Rationale

The synthetic utility of 3-(aminomethyl)benzaldehyde hydrochloride stems from the orthogonal reactivity of its two functional groups. The aldehyde is a target for nucleophiles, while the amine is a nucleophile itself.

Caption: Key reaction pathways for 3-(Aminomethyl)benzaldehyde.

-

Reductive Amination: This is one of the most powerful reactions involving this building block. The aldehyde first reacts with a primary or secondary amine to form a Schiff base (imine), which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride to form a new secondary or tertiary amine. This is a cornerstone of library synthesis in drug discovery. [4]

-

Acylation: The primary amine can be readily acylated using acyl chlorides or anhydrides in the presence of a base to form stable amide bonds. This is a common strategy for attaching the molecule to other scaffolds or modifying its properties.

-

Use as a Linker: In materials science, the dual functionality allows it to act as a linker molecule. For instance, it can undergo condensation reactions with other multifunctional amines to form Covalent Organic Frameworks (COFs), creating porous, crystalline materials with tunable properties. [2][5]

Applications in Research and Development

Pharmaceutical Synthesis

This molecule is an ideal starting point for synthesizing complex drug candidates. Its structure allows for the introduction of diversity at two distinct points. For example, in the development of inhibitors for enzymes like 17β-hydroxysteroid dehydrogenase type 3 (17β-HSD3), a target in prostate cancer, related aminobenzaldehydes are used in reductive amination reactions to link different aromatic fragments, leading to potent and selective inhibitors. [4]The ability to build out from both the amine and aldehyde functionalities is key to exploring the target's binding pocket.

Materials Science: Covalent Organic Frameworks (COFs)

COFs are a class of porous polymers with ordered structures. Bifunctional linkers like aminobenzaldehydes are critical to their construction. The aldehyde can react with an amine from another linker molecule to form a stable imine bond, which constitutes the backbone of the framework. By using 3-(aminomethyl)benzaldehyde, an additional functional handle (the aminomethyl group) is incorporated into the COF's pores, which can then be used for post-synthetic modification, such as grafting catalytic sites or binding moieties for selective adsorption. [2]

Analytical Characterization

A robust analytical workflow is essential to confirm the identity, purity, and stability of 3-(aminomethyl)benzaldehyde hydrochloride.

Analytical Workflow Diagram

Sources

Architecting Molecular Bridges: A Technical Guide to Bifunctional Benzaldehyde Linkers

Introduction: The Case for Benzaldehyde

In the architecture of complex biomolecules—whether Antibody-Drug Conjugates (ADCs), PROTACs, or stapled peptides—the linker is rarely just a passive spacer.[1] It is a functional logic gate. While N-hydroxysuccinimide (NHS) esters and maleimides dominate standard bioconjugation, they suffer from hydrolysis and thiol exchange, respectively.

Bifunctional benzaldehyde linkers offer a distinct tactical advantage: Tunable Reactivity. Unlike aliphatic aldehydes, which are prone to enolization and aldol condensation, benzaldehydes are chemically robust. Their reactivity can be fine-tuned via electronic substitution on the aromatic ring. Furthermore, the aldehyde group is "bio-orthogonal enough" in many contexts (e.g., reacting with hydrazides or oxyamines) or can be driven to complete stability via reductive amination.

This guide dissects the engineering of these linkers, moving from structural design to validated experimental protocols.

Strategic Design: The "Janus" Molecules

A bifunctional linker must possess two distinct reactive faces ("Janus"). For benzaldehydes, one face is the electrophilic carbonyl; the other defines the linker's orthogonality.

Class A: The Orthogonal Click-Linkers (Aldehyde + Alkyne/Azide)

-

Structure: 4-(prop-2-yn-1-yloxy)benzaldehyde.

-

Utility: "Click" chemistry (CuAAC) at one end, reductive amination at the other.

-

Application: Immobilizing proteins onto surfaces or assembling PROTACs where one ligand is attached via "click" and the other via a lysine residue.

Class B: The Acid-Switch Linkers (Aldehyde + Leaving Group)

-

Structure: 4-formylbenzoic acid (or its NHS ester).

-

Utility: Forms amide bonds with primary amines (e.g., on a cytotoxin) while reserving the aldehyde for conjugation to a hydrazide-functionalized antibody.

-

Mechanism: This generates an acid-labile hydrazone bond , critical for lysosomal payload release in ADCs.[]

Class C: The Staplers (Homobifunctional)

-

Structure: Terephthalaldehyde.

-

Utility: Peptide stapling.[3][4] Reacts with two lysine residues (

or

Electronic Tuning Table

The reactivity of the aldehyde is dictated by the para/meta substituents.

| Substituent Effect | Example Moiety | Electrophilicity | Hydrolytic Stability (Imine) | Application Context |

| Electron Withdrawing (EWG) | Nitro, Cyano, Ester | High (Fast reaction) | Low (Prone to hydrolysis) | Rapid equilibrium probes; Dynamic Combinatorial Chemistry. |

| Electron Donating (EDG) | Methoxy, Amine | Low (Slow reaction) | High (Stable imine) | Permanent bioconjugation; long-circulating ADCs. |

| Neutral/Conjugated | Phenyl, Alkyne | Moderate | Moderate | General purpose linkers (e.g., 4-ethynylbenzaldehyde). |

Reaction Engineering: The Two Primary Workflows

Workflow 1: Reductive Amination (The "Forever" Bond)

This is the gold standard for creating stable secondary amine linkages. The reaction proceeds through a Hemiaminal intermediate to an Imine (Schiff base), which is then reduced.[5]

Critical Control Point: pH.

-

pH > 8: Imine formation is slow (poor protonation of the leaving hydroxyl).

-

pH < 5: The amine nucleophile is protonated (

), killing reactivity. -

Sweet Spot: pH 6.0 – 7.0 .

Visualization of the Pathway:

Figure 1: The Reductive Amination Cascade. Note the reversibility of the Imine intermediate, necessitating the reducing agent to lock the bond.

Workflow 2: Hydrazone Ligation (The "Release" Bond)

Used when the cargo must be released inside a cell (e.g., Mylotarg). The benzaldehyde reacts with a hydrazide to form a hydrazone.

Mechanism of Release: The hydrazone bond is stable at physiological pH (7.4) but hydrolyzes rapidly in the acidic endosome/lysosome (pH 4.5–5.5).

Visualization of pH-Dependent Cleavage:

Figure 2: The Acid-Switch Mechanism. The linker acts as a logic gate, opening only upon sensing the acidic pH of the lysosome.

Validated Experimental Protocols

Protocol A: Synthesis of Heterobifunctional Linker (4-(prop-2-yn-1-yloxy)benzaldehyde)

A foundational linker for "Click" + Aldehyde conjugation.

-

Reagents: 4-Hydroxybenzaldehyde (1.0 eq), Propargyl bromide (1.2 eq),

(2.0 eq), DMF (anhydrous). -

Procedure:

-

Dissolve 4-hydroxybenzaldehyde in DMF.

-

Add

and stir for 15 min (deprotonation of phenol). -

Add propargyl bromide dropwise at 0°C.

-

Warm to Room Temp (RT) and stir for 4–6 hours.

-

Quench: Pour into ice water. The product usually precipitates as a solid.

-

Purification: Recrystallization from Ethanol/Water or Flash Chromatography (Hexane/EtOAc).

-

-

QC Check:

NMR (look for alkyne proton ~2.5 ppm and aldehyde proton ~9.8 ppm).

Protocol B: Protein Conjugation via Reductive Amination

Targeting Lysine residues on an antibody or BSA.

-

Buffer Prep: 0.1 M Phosphate or HEPES buffer, pH 6.0 . (Avoid TRIS; it contains amines!).

-

Activation:

-

Dissolve Protein (1–5 mg/mL) in buffer.

-

Add Benzaldehyde Linker (10–20 equivalents dissolved in DMSO; keep DMSO < 10% v/v).

-

Incubate 1–2 hours at RT to allow Imine equilibrium.

-

-

Reduction (The Locking Step):

-

Add Sodium Cyanoborohydride (

) (50 equivalents). -

Note:

is preferred over -

Incubate overnight at 4°C or 4 hours at RT.

-

-

Purification: Desalting column (PD-10) or Dialysis against PBS (pH 7.4) to remove excess linker and boron byproducts.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Precipitation during reaction | Linker hydrophobicity too high. | Add a PEG spacer to the benzaldehyde linker. Increase DMSO % (up to 20% if protein tolerates). |

| Low Conjugation Yield | pH too high (Imine unstable) or too low (Amine protonated). | Adjust buffer to strictly pH 6.0–6.5 . Use high concentration of protein (>2 mg/mL). |

| Non-Specific Binding | Aldehyde reacting with other nucleophiles. | Quench unreacted aldehydes with Ethanolamine or Tris after the reaction. |

| Linker Hydrolysis in Storage | Oxidation of aldehyde to carboxylic acid.[6] | Store linkers under Argon/Nitrogen at -20°C. Benzaldehydes oxidize in air over time. |

References

-

Acid-Cleavable Linkers (Hydrazones)

-

Gemtuzumab ozogamicin (Mylotarg) and Inotuzumab ozogamicin (Besponsa) utilize acid-labile hydrazone linkers.[7]

-

Source:

-

-

Reductive Amination Optimization

- Roy, R., et al.

-

Source:

-

Bifunctional Linkers in Peptide Stapling

- Lau, Y. H., et al. "Two-Component Peptide Stapling."

-

Source:

-

Bioorthogonal Aldehyde Applications

- Bertozzi, C. R., et al. "Chemical approaches to glycobiology." (Context on aldehyde tags).

-

Source:

-

4-Formylbenzoic Acid Properties

- General chemical properties and applic

-

Source:

Sources

- 1. researchgate.net [researchgate.net]

- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 4. A New Methodology for Incorporating Chiral Linkers into Stapled Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Glycoconjugations of Biomolecules by Chemical Methods [frontiersin.org]

- 6. 4-Formylbenzoic Acid: Versatile Building Block for Biomedical Applications with Catalyst Properties_Chemicalbook [chemicalbook.com]

- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

A Comprehensive Safety and Handling Guide for 3-(Aminomethyl)benzaldehyde Hydrochloride

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of 3-(Aminomethyl)benzaldehyde hydrochloride (CAS No: 2253629-92-2). As a bifunctional molecule featuring both a reactive aldehyde and a primary aminomethyl group, this compound is a valuable intermediate in organic synthesis. However, these same functional groups necessitate a rigorous and informed approach to safety. This guide moves beyond mere procedural lists to explain the chemical rationale behind safety protocols, ensuring a culture of intrinsic safety in the laboratory.

Section 1: Chemical Identification and Key Properties

Understanding the fundamental physicochemical properties of a compound is the bedrock of its safe handling. The hydrochloride salt form of 3-(aminomethyl)benzaldehyde significantly influences its properties, particularly its solubility and stability, compared to its free base.

| Property | Value | Source |

| IUPAC Name | 3-(aminomethyl)benzaldehyde;hydrochloride | [1] |

| CAS Number | 2253629-92-2 | [2] |

| Molecular Formula | C₈H₉NO · HCl | [3][4] |

| Molecular Weight | 171.63 g/mol (as hydrochloride salt) | |

| Appearance | Typically a crystalline solid | [5] |

| Solubility | Good solubility in water | [5] |

| Stability | Stable under recommended storage conditions | [1] |

| Incompatibilities | Strong oxidizing agents | [1] |

| Hazardous Decomposition | Combustion produces carbon oxides, nitrogen oxides, and hydrogen chloride gas | [1] |

The causality behind these properties is critical: The presence of the amine and aldehyde groups makes the molecule susceptible to oxidation. Its hydrochloride salt nature enhances water solubility but also introduces incompatibility with strong bases, which would neutralize the salt and could alter reactivity.

Section 2: Hazard Analysis and GHS Classification

Based on data for isomeric compounds and related structures, 3-(Aminomethyl)benzaldehyde hydrochloride is classified under the Globally Harmonized System (GHS) as a hazardous substance. The primary hazards stem from its irritant properties and potential harm upon ingestion.

| GHS Classification | Hazard Class | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1] |

Hazard Pictogram:

Signal Word: WARNING [1]

Expert Insight: The irritant nature of this compound is twofold. The aldehyde functional group can react with biological macromolecules, leading to irritation. The aminomethyl group, particularly in its acidic salt form, can also contribute to skin and eye irritation. Inhalation of the dust can irritate the entire respiratory tract, a common characteristic of fine organic chemical powders.

Section 3: The Hierarchy of Safety Controls

A robust safety plan does not begin with personal protective equipment (PPE); it begins with a systematic approach to mitigating risk at its source. The hierarchy of controls is a fundamental principle in chemical safety that prioritizes the most effective measures. PPE is always the last line of defense.

Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.

For this specific compound, elimination and substitution are often not feasible as it is typically chosen for its unique reactivity. Therefore, our focus must be on robust Engineering Controls and Administrative Controls , supported by appropriate PPE .

Section 4: Standard Operating Procedures for Safe Handling

Adherence to a validated Standard Operating Procedure (SOP) is non-negotiable.

Laboratory Environment and Engineering Controls

-

Ventilation: All weighing and handling of solid 3-(Aminomethyl)benzaldehyde hydrochloride must be performed inside a certified chemical fume hood to prevent inhalation of dust.[6][7]

-

Emergency Equipment: An operational eyewash station and safety shower must be readily accessible within the immediate work area.[1]

Required Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles are mandatory.[1][8] A face shield should be worn if there is a significant risk of splashing.

-

Skin Protection: A flame-resistant lab coat must be worn and kept buttoned. Wear nitrile gloves to prevent skin contact; inspect them for tears or holes before each use.[1][9] Contaminated gloves must be removed and disposed of properly, followed by hand washing.

-

Respiratory Protection: Not typically required if work is conducted within a fume hood. If a fume hood is unavailable or during a large spill cleanup, a NIOSH-approved respirator with a particulate filter is necessary.[7]

Step-by-Step Handling Protocol

-

Preparation: Cordon off the work area. Ensure the fume hood sash is at the appropriate height. Assemble all necessary equipment and reagents before retrieving the compound.

-

Weighing: Tare a suitable container inside the fume hood. Carefully transfer the desired amount of the solid, minimizing the creation of dust.

-

Transfer/Reaction: If making a solution, add the solvent to the solid slowly. If adding the solid to a reaction, do so in portions to control the reaction rate.

-

Post-Handling: Tightly close the source container.[1] Decontaminate the work surface and any equipment used.

-

Hygiene: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[1] Do not eat, drink, or smoke in the handling area.[1][10]

Section 5: Storage and Stability

Correct storage is crucial for maintaining the integrity of the reagent and ensuring laboratory safety.

-

Conditions: Store in a tightly-closed container in a cool, dry, and well-ventilated area.[1][11]

-

Location: Keep away from incompatible substances, particularly strong oxidizing agents.[1] Store away from heat, sparks, or open flames.[6]

-

Rationale: The aldehyde group is susceptible to slow air oxidation to the corresponding carboxylic acid, especially in the presence of light or impurities. Storing it tightly sealed in a cool, dark place mitigates this degradation. Keeping it separate from oxidizers prevents potentially exothermic and dangerous reactions.

Section 6: Emergency Response Protocols

Preparedness is key to effectively managing any laboratory incident. All personnel must be familiar with these procedures before beginning work.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury. Always show the Safety Data Sheet to responding medical personnel.[1][6]

| Exposure Route | Protocol |

| Inhalation | 1. Immediately move the affected person to fresh air.[1][12] 2. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (use a barrier device).[12] 3. Seek immediate medical attention.[1] |

| Skin Contact | 1. Immediately flush the skin with copious amounts of running water for at least 15 minutes while removing all contaminated clothing and shoes.[1][12] 2. Wash the affected area with soap and water.[12] 3. Seek medical attention if irritation develops or persists.[12] |

| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally to wash underneath.[1][12] 2. Remove contact lenses if present and easy to do so.[1] 3. Seek immediate medical attention from an ophthalmologist.[6] |

| Ingestion | 1. Do NOT induce vomiting.[1] 2. If the person is conscious and alert, rinse their mouth with water and have them drink one to two glasses of water to dilute the substance.[1][6] 3. Never give anything by mouth to an unconscious person.[1] 4. Call a poison control center or seek immediate medical attention.[1] |

Accidental Release and Spill Cleanup

The response to a spill depends on its scale. For any spill, the primary goal is to ensure personnel safety.

Caption: A decision workflow for responding to chemical spills.

Self-Validating Protocol for Minor Spills:

-

Prevent Spread: Ensure the spill is contained and does not enter drains.[1]

-

Ventilate: Ensure the fume hood is operating correctly.

-

Protect Yourself: Wear your full PPE, including respiratory protection if necessary.

-

Cleanup: Gently cover the spill with an inert absorbent material like vermiculite or sand. Do not dry sweep, as this will create dust. Carefully sweep or vacuum the material into a clearly labeled, sealed container for hazardous waste disposal.[1][11]

-

Decontaminate: Clean the spill area thoroughly with soap and water.

Fire-Fighting Measures

-

For Lab Personnel: If a fire is small and you are trained, you may use a dry chemical, CO₂, or alcohol-resistant foam extinguisher.[1] If the fire involves more than a trivial amount of material or is spreading, activate the fire alarm, evacuate the area, and close the doors.

-

For First Responders: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[1][13] During combustion, irritating and highly toxic gases like hydrogen chloride and nitrogen oxides will be generated.[1] Water spray can be used to cool fire-exposed containers.[14]

Section 7: Disposal Considerations

All waste containing 3-(Aminomethyl)benzaldehyde hydrochloride, including empty containers and cleanup materials, must be treated as hazardous waste.

-

Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[6][11]

-

Place waste in a properly labeled, sealed container for pickup by your institution's environmental health and safety (EH&S) department.

Conclusion

3-(Aminomethyl)benzaldehyde hydrochloride is a versatile chemical intermediate whose safe use hinges on a comprehensive understanding of its hazards and the implementation of multi-layered safety controls. By moving beyond simple rule-following to a deeper comprehension of the chemical principles behind safety protocols, researchers can foster an environment that is not only compliant but intrinsically safe. Always consult the most recent version of the Safety Data Sheet from your supplier before use.

References

-

Centers for Disease Control and Prevention (CDC). (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]

-

ChemBK. (2024). 3-AMINOBENZALDEHYDE - Physico-chemical Properties. Retrieved from [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

-

ChemBK. (2024). 3-AMINO-BENZALDEHYDE HYDROCHLORIDE - Introduction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15792912, 3-(Aminomethyl)benzaldehyde. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(aminomethyl)benzaldehyde hydrochloride (C8H9NO). Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzamide. Retrieved from [Link]

-

Loba Chemie. (n.d.). Safety Data Sheet: BENZALDEHYDE AR. Retrieved from [Link]

-

U.S. Office of Civilian Defense. (n.d.). First aid in the prevention and treatment of chemical casualties. GovInfo. Retrieved from [Link]

-

Techno PharmChem. (n.d.). Safety Data Sheet: BENZALDEHYDE. Retrieved from [Link]

Sources

- 1. aksci.com [aksci.com]

- 2. 3-(aminomethyl)benzaldehyde hydrochloride | 2253629-92-2 [sigmaaldrich.com]

- 3. 3-(Aminomethyl)benzaldehyde | C8H9NO | CID 15792912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - 3-(aminomethyl)benzaldehyde hydrochloride (C8H9NO) [pubchemlite.lcsb.uni.lu]

- 5. chembk.com [chembk.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. tagis.dep.wv.gov [tagis.dep.wv.gov]

- 8. echemi.com [echemi.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. lobachemie.com [lobachemie.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 13. cdp.dhs.gov [cdp.dhs.gov]

- 14. technopharmchem.com [technopharmchem.com]

A Comprehensive Technical Guide to the Solubility of 3-(Aminomethyl)benzaldehyde Hydrochloride

This guide provides an in-depth analysis of the solubility characteristics of 3-(aminomethyl)benzaldehyde hydrochloride (CAS No. 91998-32-6), a critical parameter for its application in pharmaceutical synthesis, drug delivery, and various research contexts. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies for solubility determination.

Executive Summary

3-(Aminomethyl)benzaldehyde hydrochloride is a bifunctional organic molecule featuring a reactive aldehyde and a primary amine, the latter of which is protonated to form a hydrochloride salt. This salt form is pivotal in dictating its physicochemical properties, most notably its solubility profile. While qualitative assessments indicate good solubility in aqueous media, comprehensive quantitative data across a range of common laboratory solvents is not extensively documented in publicly available literature. This guide, therefore, serves a dual purpose: to elucidate the theoretical principles governing its solubility and to provide robust, step-by-step protocols for its empirical determination.

Physicochemical Properties and Molecular Structure

The solubility of a compound is intrinsically linked to its molecular structure. 3-(Aminomethyl)benzaldehyde hydrochloride possesses both polar and non-polar characteristics. The presence of the protonated aminomethyl group (-CH₂NH₃⁺Cl⁻) significantly enhances its polarity and capacity for hydrogen bonding, making it predisposed to solubility in polar solvents like water. Conversely, the benzene ring introduces a hydrophobic character.

| Property | Value |

| Molecular Formula | C₈H₁₀ClNO |

| Molecular Weight | 171.62 g/mol |

| Appearance | Typically a crystalline solid |

| Key Functional Groups | Aldehyde (-CHO), Protonated Primary Amine (-CH₂NH₃⁺) |

Aqueous Solubility Profile

The hydrochloride salt form of 3-(aminomethyl)benzaldehyde dramatically enhances its aqueous solubility compared to its free base form. The free base, 3-(aminomethyl)benzaldehyde, is generally insoluble in water. The primary driver for the high aqueous solubility of the hydrochloride salt is the ionic interaction between the protonated amine and water molecules, as well as hydrogen bonding.

The Influence of pH

The solubility of 3-(aminomethyl)benzaldehyde hydrochloride in aqueous solutions is highly dependent on pH. As an amine hydrochloride, it is the salt of a weak base. In acidic to neutral solutions, the equilibrium favors the protonated, more soluble form. However, in basic conditions, the protonated amine (R-NH₃⁺) will be deprotonated to the free amine (R-NH₂), which is significantly less soluble in water.

This pH-dependent solubility is a critical consideration in designing formulations and experimental conditions. For instance, attempting to dissolve the compound in a basic buffer solution could lead to precipitation of the free base. The relationship between pH, pKa, and the solubility of the ionized and unionized species can be generally understood through the Henderson-Hasselbalch equation, although experimental determination is crucial for precise characterization[1][2].

The Effect of Temperature

For most solid solutes, including amine hydrochlorides, solubility in water increases with temperature[3][4][5][6]. This is because the dissolution process is often endothermic, meaning it absorbs heat from the surroundings. Therefore, increasing the temperature provides the energy needed to break the crystal lattice forces and solvate the ions, leading to a higher concentration of the dissolved compound at equilibrium. When developing crystallization or formulation protocols, the temperature-solubility profile is a key parameter to establish.

Solubility in Organic Solvents

The solubility of 3-(aminomethyl)benzaldehyde hydrochloride in organic solvents is governed by the principle of "like dissolves like." Due to its ionic nature, it is expected to have limited solubility in non-polar organic solvents such as hexanes and toluene. Its solubility will be more favorable in polar organic solvents that can effectively solvate the charged amine and the chloride ion.

While specific quantitative data is sparse, the following trends can be anticipated:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can participate in hydrogen bonding and have a relatively high dielectric constant, which can stabilize the charged species. Therefore, some degree of solubility is expected.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have high dielectric constants and are excellent at solvating cations. Good solubility is often observed for hydrochloride salts in these solvents.

-

Less Polar Solvents (e.g., Dichloromethane, Ethyl Acetate): Solubility is expected to be lower in these solvents due to their reduced ability to stabilize the ionic components of the salt.

The following table summarizes the expected qualitative solubility. It is imperative to experimentally verify these for any specific application.

| Solvent | Solvent Class | Expected Solubility | Rationale |

| Water | Polar Protic | High | Ionic nature and hydrogen bonding with the protonated amine. |

| Methanol | Polar Protic | Moderate to High | Can solvate the ions and participate in hydrogen bonding. |

| Ethanol | Polar Protic | Moderate | Similar to methanol, but slightly less polar. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | High dielectric constant effectively solvates the cation. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | High dielectric constant and ability to solvate cations. |

| Acetonitrile | Polar Aprotic | Low to Moderate | Less effective at solvating ions compared to DMSO and DMF. |

| Dichloromethane (DCM) | Halogenated | Low | Insufficient polarity to effectively solvate the salt. |

| Toluene | Aromatic Hydrocarbon | Very Low | Non-polar nature cannot stabilize the ionic compound. |

| Hexanes | Aliphatic Hydrocarbon | Very Low | Non-polar nature cannot stabilize the ionic compound. |

Experimental Determination of Solubility

Given the lack of comprehensive published quantitative data, direct experimental measurement is essential for accurate solubility information. The following protocols are provided as a robust starting point for researchers.

Visual "Shake-Flask" Method for Qualitative to Semi-Quantitative Assessment

This method is a rapid approach to estimate solubility and is useful for initial screening.

Protocol:

-

Preparation: Add a known mass (e.g., 10 mg) of 3-(aminomethyl)benzaldehyde hydrochloride to a vial.

-

Solvent Addition: Add a known volume (e.g., 0.1 mL) of the test solvent to the vial.

-

Equilibration: Vigorously vortex the vial for 1-2 minutes.

-

Observation: Visually inspect the vial for any undissolved solid.

-

Titration: If the solid has completely dissolved, add another known mass of the compound and repeat the process until undissolved solid remains. If the solid has not dissolved, incrementally add more solvent until complete dissolution is observed.

-

Calculation: Estimate the solubility based on the total mass of compound dissolved in the final volume of solvent.

Gravimetric Method for Precise Quantitative Determination

This is a highly accurate method for determining the equilibrium solubility of a compound.

Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of 3-(aminomethyl)benzaldehyde hydrochloride to a known volume of the desired solvent in a sealed, screw-cap vial. The presence of excess solid is crucial to ensure saturation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the vial to remain undisturbed at the set temperature for at least 2 hours to permit the excess solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Attach a chemically compatible syringe filter (e.g., PTFE for organic solvents, PVDF for aqueous solutions) to the syringe.

-

Dispense the clear, saturated solution into a pre-weighed, dry evaporating dish or vial. Record the exact volume transferred.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish or vial in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the compound.

-

Once the solvent has completely evaporated, transfer the dish or vial to a desiccator to cool to room temperature.

-

Weigh the dish or vial containing the dried solute on an analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved 3-(aminomethyl)benzaldehyde hydrochloride by subtracting the initial weight of the empty dish or vial from the final weight.

-

Express the solubility in the desired units (e.g., g/L, mg/mL, mol/L) by dividing the mass of the solute by the volume of the solvent used.

-

Visualizing the Solubility Workflow

The following diagrams illustrate the key concepts and experimental workflow discussed in this guide.

Conclusion

The solubility of 3-(aminomethyl)benzaldehyde hydrochloride is a multifaceted property governed by its ionic and organic structural components. It exhibits high solubility in water, which is modulated by pH and temperature. Its solubility in organic solvents is dictated by solvent polarity, with polar aprotic solvents like DMSO and DMF being promising candidates for achieving high concentrations. Due to the scarcity of published quantitative data, the experimental protocols provided in this guide are essential for any researcher or developer to accurately determine the solubility in their specific system of interest. This empirical data is fundamental for the successful design of synthetic routes, formulations, and biological assays involving this versatile compound.

References

-

PubChem. (n.d.). 3-(Aminomethyl)benzaldehyde. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

- Apelblat, A. (2014). Solubility of α-Amino Acids and α,ω-Amino Acids in Water as a Function of Temperature.

- Avdeef, A. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-68.

- Bergström, C. A., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences, 22(5), 387-398.

-

Chemistry LibreTexts. (2022). Effects of Temperature and Pressure on Solubility. Retrieved February 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility. StatPearls. Retrieved February 15, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). The effect of temperature on solubility – teacher notes. Retrieved February 15, 2026, from [Link]

-

Solubility of Things. (n.d.). 4-Aminobenzaldehyde. Retrieved February 15, 2026, from [Link]

- Avdeef, A., & Tsinman, K. (2006). Prediction of pH-dependent aqueous solubility of druglike molecules.

- Pobudkowska, A., & Domańska, U. (2013). Study of pH-dependent drugs solubility in water. Chemical Industry and Chemical Engineering Quarterly, 19(3), 351-361.

Sources

- 1. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. edu.rsc.org [edu.rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

Technical Guide: Strategic Sourcing and Handling of 3-(Aminomethyl)benzaldehyde Hydrochloride

Topic: Suppliers and Price of 3-(Aminomethyl)benzaldehyde Hydrochloride Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The "Phantom" Reagent

For medicinal chemists and process engineers, 3-(aminomethyl)benzaldehyde hydrochloride represents a classic "phantom reagent": theoretically simple, structurally essential for fragment-based drug discovery (FBDD), yet notoriously difficult to source in its pure, isolated form.

The Core Challenge: Unlike its stable isomer 3-aminobenzaldehyde (an aniline derivative), 3-(aminomethyl)benzaldehyde contains a highly nucleophilic benzylamine and a highly electrophilic aldehyde on the same scaffold.[1] In its free base form, it undergoes rapid intermolecular self-polymerization to form insoluble poly-Schiff bases (polyimines).[1] Even as the hydrochloride salt, it is hygroscopic and prone to degradation upon exposure to ambient moisture.

The Strategic Solution: This guide advises against seeking the isolated HCl salt as a primary sourcing strategy. Instead, we define the "Stable Precursor Protocol" , recommending the procurement of 3-cyanobenzaldehyde or N-Boc-3-(aminomethyl)benzaldehyde . This approach ensures synthetic fidelity, reduces material waste, and offers superior cost-efficiency.

Chemical Profile & Critical Distinctions

It is imperative to distinguish the target compound from its common isomers to avoid costly procurement errors.

| Feature | Target Compound | Common Confusion (Isomer) |

| Name | 3-(Aminomethyl)benzaldehyde HCl | 3-Aminobenzaldehyde HCl |

| Structure | Benzylamine derivative (-CH2-NH2) | Aniline derivative (-NH2 on ring) |

| CAS (Salt) | 52293-61-9 (Rare/Unstable) | 127248-99-1 |

| CAS (Precursor) | 24964-64-5 (3-Cyanobenzaldehyde) | 100-52-7 (Benzaldehyde) |

| Reactivity | High (Self-polymerizing) | Moderate (Stable salt) |

| Primary Use | Peptidomimetics, Reductive Amination | Azo dyes, Schiff bases |

Strategic Sourcing & Market Landscape

Direct sourcing of the HCl salt is often restricted to custom synthesis (CRO) due to shelf-life instability. The market favors stable precursors.

The "Buy vs. Make" Decision Matrix

The following decision tree illustrates the optimal sourcing strategy based on your project scale and synthetic requirements.

Figure 1: Strategic sourcing workflow favoring stable precursors over the unstable salt.

Supplier & Price Analysis (Q1 2026 Estimates)

Prices below reflect the stable precursors which are the industry-standard method for accessing the target moiety.

| Precursor Compound | CAS No.[1][2][3][4] | Supplier Tier | Approx.[1][2][5][6][7][8] Price (Research) | Approx.[2][6] Price (Bulk) | Lead Time |

| 3-Cyanobenzaldehyde | 24964-64-5 | Tier 1 (Sigma/Thermo) | $60 / 1g | $400 / 100g | 2-3 Days |

| Tier 2 (Combi-Blocks/Enamine) | $25 / 1g | $120 / 100g | 1-2 Weeks | ||

| N-Boc-3-(aminomethyl)benzaldehyde | 170853-04-0 | Specialty (Chem-Impex) | $150 / 1g | Inquiry Only | 2-4 Weeks |

| 3-(Aminomethyl)benzaldehyde HCl | 52293-61-9 | Custom Synthesis (CRO) | >$500 / 1g | N/A | 6-8 Weeks |

Market Insight:

-

Cost Efficiency: Using 3-cyanobenzaldehyde offers a ~90% cost reduction compared to buying the protected N-Boc form, provided your lab has hydrogenation capabilities.[1]

-

Availability: Major catalog suppliers (Fisher, Sigma) stock the cyano precursor consistently. The N-Boc form often has "inquire" status, indicating low stock or make-to-order.[1]

Technical Protocols: In Situ Generation

Since the isolated salt is unstable, the following protocols describe how to generate the active species in situ for immediate use.

Protocol A: Deprotection of N-Boc Precursor (High Purity)

Best for: Late-stage functionalization where purity is paramount.[1]

-

Dissolution: Dissolve N-Boc-3-(aminomethyl)benzaldehyde (1.0 equiv) in anhydrous 1,4-dioxane (0.2 M).

-

Acidolysis: Add 4M HCl in dioxane (5.0 equiv) dropwise at 0°C under N₂ atmosphere.

-

Monitoring: Stir at RT for 2 hours. Monitor via TLC (disappearance of non-polar spot) or LC-MS.[1]

-

Usage:

-

Do not concentrate to dryness if possible. The resulting slurry contains the HCl salt.

-

Add the coupling partner (e.g., reductive amination target) and base (DIPEA) directly to this slurry to liberate the free amine in situ.

-

Protocol B: Controlled Reduction of 3-Cyanobenzaldehyde

Best for: Scale-up and cost reduction.

-

Setup: Charge a hydrogenation vessel with 3-cyanobenzaldehyde (1.0 equiv), Raney Nickel (10 wt%), and Acetic Anhydride (2.0 equiv) in MeOH.

-

Note: Acetic anhydride traps the primary amine as an acetamide, preventing polymerization. If the free amine is strictly required, use Pd/C with HCl (1.1 equiv) to trap as the salt immediately.

-

-

Reduction: Hydrogenate at 40 psi H₂ for 6 hours.

-

Workup: Filter catalyst under Argon (pyrophoric risk).

-

Isolation: If using HCl, concentrate to precipitate the crude hydrochloride salt. Store in a desiccator at -20°C. Use within 48 hours.

Quality Control & Validation

Validating the identity of this compound is challenging due to its reactivity.

QC Workflow: The "Trap and Map" Method

Do not attempt to run NMR on the free base in CDCl₃; it will polymerize in the tube.

-

Sampling: Take a 5 mg aliquot of the synthesized salt/reaction mixture.

-

Derivatization (The Trap): Immediately add 20 µL of Acetic Anhydride and 20 µL of Pyridine. Shake for 5 minutes.

-

Analysis: Run LC-MS or ¹H NMR on the N-acetylated derivative.

-

Target Signal (NMR): Look for the benzyl methylene doublet at ~4.4 ppm (coupling to NH) and the aldehyde proton at ~10.0 ppm.

-

Impurity Check: Disappearance of the cyano peak (~2230 cm⁻¹ in IR) or Boc-methyl protons (1.4 ppm in NMR).[1]

-

Figure 2: Quality control workflow emphasizing derivatization to prevent analysis-induced polymerization.

References

-

PubChem. 3-(Aminomethyl)benzaldehyde Compound Summary. National Library of Medicine. Link

-

Thermo Scientific Chemicals. 3-Cyanobenzaldehyde Product Page. Fisher Scientific.[9] Link

-

Organic Syntheses. General Methods for Reduction of Nitriles to Amines. Org. Synth. Coll. Vol. 3, p. 229. Link

-

ChemicalBook. Suppliers for tert-Butyl (3-formylbenzyl)carbamate. Link

-

BenchChem. Synthesis of Hydrobenzamide from Benzaldehyde (Mechanism of Schiff Base Formation). Link

Sources

- 1. prepchem.com [prepchem.com]

- 2. m.indiamart.com [m.indiamart.com]

- 3. echemi.com [echemi.com]

- 4. 3-cyanobenzaldehyde, 97% at Best Price in Mumbai, Maharashtra | A. B. Enterprises [tradeindia.com]

- 5. echemi.com [echemi.com]

- 6. m.indiamart.com [m.indiamart.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. US1499761A - Production of m-amino-benzaldehyde - Google Patents [patents.google.com]

- 9. 3-Cyanobenzaldehyde, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

Methodological & Application

Reductive amination protocols using 3-(aminomethyl)benzaldehyde hydrochloride

Application Note: Controlled Reductive Amination Strategies for Bifunctional Amino-Aldehydes

Abstract

3-(Aminomethyl)benzaldehyde hydrochloride is a high-value bifunctional building block used extensively in medicinal chemistry to introduce meta-substituted benzylamine scaffolds. However, its "Janus-faced" nature—possessing both a nucleophilic amine and an electrophilic aldehyde—presents a significant risk of self-oligomerization (polymerization) during reaction optimization. This Application Note outlines robust, self-validating protocols to suppress self-condensation while maximizing cross-coupling efficiency. We focus on the Abdel-Magid (STAB) and Borch (Cyanoborohydride) protocols, specifically adapted to maintain the integrity of the hydrochloride salt during the reaction trajectory.

The Challenge: The Bifunctional Paradox

The core difficulty with 3-(aminomethyl)benzaldehyde is its potential for autopolymerization . In its free-base form, the amine tail of one molecule can condense with the aldehyde head of another, forming an oligomeric Schiff base network.

-

The Stabilizer: The molecule is supplied as a hydrochloride (HCl) salt. In this state, the amine is protonated (

) and non-nucleophilic. -

The Risk: Standard reductive amination protocols often call for "free-basing" amine salts with triethylamine (TEA) or Diisopropylethylamine (DIPEA). Doing this immediately with this reagent triggers rapid polymerization.

Visualizing the Competition Pathway

The following diagram illustrates the kinetic competition between the desired cross-coupling and the undesired self-polymerization.

Figure 1: Kinetic competition between desired cross-coupling (Green/Blue path) and self-polymerization (Red path). Maintaining the internal amine in its protonated salt form is critical.

Strategic Protocol Selection

The choice of protocol depends on whether you are using the reagent as an Electrophile (reacting the aldehyde) or a Nucleophile (reacting the amine).

| Scenario | Role of Reagent | Target Partner | Risk Level | Recommended Protocol |

| A | Electrophile | External Amine ( | Low | Protocol 1 (STAB) . The HCl salt protects the internal amine naturally. |

| B | Nucleophile | External Aldehyde ( | High | Protocol 2 (Borch) . Requires strict pH control (pH 5-6) or protecting group strategies. |

Protocol 1: The "Electrophile-First" Approach (Standard)

Objective: Reacting 3-(aminomethyl)benzaldehyde HCl with a secondary or primary amine to form a substituted benzylamine.

Reagent: Sodium Triacetoxyborohydride (STAB) -

Scientific Rationale: STAB is a mild reducing agent that does not reduce aldehydes/ketones appreciably but reduces imines rapidly [1]. Crucially, it works well in slightly acidic media (acetic acid), which keeps the internal amine of our starting material protonated and dormant.

Materials

-

3-(aminomethyl)benzaldehyde hydrochloride (1.0 equiv)

-

External Amine (1.0 - 1.1 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 - 1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous).[1]

-

Note: The HCl salt may be sparingly soluble in DCE initially. It will dissolve as the reaction progresses.

-

-

Acetic Acid (AcOH) (1.0 - 2.0 equiv) - Optional, promotes imine formation.

Step-by-Step Procedure

-

Preparation: In a dry reaction vessel under Nitrogen/Argon, suspend 3-(aminomethyl)benzaldehyde HCl (1.0 equiv) in DCE (0.1 M concentration).

-

Amine Addition: Add the External Amine (1.1 equiv).

-

Critical Check: If the external amine is a free base, add it directly. Do NOT add TEA or DIPEA. The external amine will form an equilibrium imine with the aldehyde.

-

If External Amine is a Salt: You must liberate it. Add exactly 1.0 equiv of DIPEA to neutralize the external amine salt only. Do not use excess base.

-

-

Imine Formation (Equilibration): Stir at room temperature for 30–60 minutes. The mixture may remain a suspension; this is normal.

-

Reduction: Add STAB (1.4 equiv) in one portion.

-

Observation: Gas evolution may occur.

-

-

Reaction: Stir at Room Temperature for 4–16 hours. Monitor by LC-MS.

-

Target: Disappearance of the aldehyde peak.

-

-

Quench: Quench by adding saturated aqueous

. Stir for 15 minutes until gas evolution ceases. -

Workup: Extract with DCM or EtOAc (x3).

-

Note: The product is a diamine. Ensure the aqueous layer pH is basic (>10) during extraction to recover the product in the organic phase.

-

-

Purification: Flash chromatography (DCM/MeOH/NH3 systems) or reverse-phase prep-HPLC.

Protocol 2: The "Nucleophile-First" Approach (High Risk)

Objective: Reacting the amine tail of 3-(aminomethyl)benzaldehyde HCl with an external aldehyde.

Reagent: Sodium Cyanoborohydride (

Scientific Rationale: This is difficult because neutralizing the HCl salt to free the amine also activates the internal aldehyde for self-reaction. We use the Borch conditions [2], maintaining a pH of 5–6. At this pH, the imine formation is catalyzed, but the concentration of free amine is low enough to slow down polymerization relative to the cross-coupling with a more reactive external aldehyde.

Step-by-Step Procedure

-

Solvent System: Use Methanol (MeOH) (anhydrous). The HCl salt is more soluble here.

-

Mixing: Dissolve the External Aldehyde (1.2 equiv) and 3-(aminomethyl)benzaldehyde HCl (1.0 equiv) in MeOH.

-

Buffering (The Safety Lock): Add Sodium Acetate (1.0 - 1.5 equiv) or adjust pH to ~5–6 with TEA/AcOH.

-

Why? This buffers the HCl, allowing a small equilibrium concentration of free amine to react with the external aldehyde, without fully deprotonating the bulk material.

-

-

Reduction: Add Sodium Cyanoborohydride (

) (1.5 equiv).-

Warning: Toxic reagent. Handle in a fume hood.

-

-

Reaction: Stir for 12–24 hours.

-

Workup: Acidify carefully with 1N HCl (to decompose residual cyanide and borohydrides) in a fume hood, then basify with NaOH to pH >10 and extract.

Optimization & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Polymer/Gum Formation | pH too high (Basic). | Do not use TEA/DIPEA in the initial step. Ensure the internal amine stays protonated. |

| Low Conversion | Poor solubility of HCl salt. | Switch solvent to THF or a DCE/MeOH (9:1) mixture. Note: STAB decomposes faster in MeOH, so add excess (2.0 equiv). |

| Dialkylation | Primary amine partner is too reactive. | Use the Stepwise Method : Form the imine in MeOH first (2 hrs), then add the reducing agent at 0°C. |

| Aldehyde Unreactive | Steric hindrance. | Add Titanium(IV) Isopropoxide ( |

Experimental Workflow Logic

Figure 2: Decision matrix for protocol selection based on the target reaction site.

References

-

Abdel-Magid, A. F., et al. (1996).[2][3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

-

Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897-2904. [Link]

-

Mattson, R. J., et al. (1990). "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552-2554. [Link]

-

Tripathy, S., et al. (2018). "Recent Applications of Reductive Amination in Drug Discovery." Current Organic Synthesis, 15(3). [Link]

Sources

- 1. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 3. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]

Application Notes and Protocols: 3-(Aminomethyl)benzaldehyde Hydrochloride in Covalent Organic Framework (COF) Synthesis

Introduction: The Architectural Versatility of Covalent Organic Frameworks

Covalent Organic Frameworks (COFs) represent a fascinating class of crystalline porous polymers with well-defined structures and tunable functionalities.[1][2][3] Constructed from light elements like carbon, nitrogen, oxygen, and boron, these materials are formed through strong covalent bonds, resulting in robust and porous architectures.[2][4][5] The modular nature of COF synthesis allows for the precise selection of organic building blocks, enabling the rational design of materials with tailored pore sizes, geometries, and chemical environments.[6] This inherent designability has positioned COFs as promising candidates for a wide array of applications, including gas storage and separation, catalysis, and optoelectronics.[1][6][7][8]

At the heart of COF synthesis is the principle of dynamic covalent chemistry, where reversible bond formation allows for "error-checking" and self-healing, ultimately leading to highly ordered, crystalline structures.[9][10] Among the various synthetic strategies, the formation of imine linkages through the condensation of amines and aldehydes is a particularly powerful and widely employed method.[9][10][11] This reaction is not only robust but also offers a high degree of functional group tolerance, making it ideal for the construction of diverse COF structures.

The Role of 3-(Aminomethyl)benzaldehyde Hydrochloride: A Bifunctional Building Block

3-(Aminomethyl)benzaldehyde hydrochloride is a unique bifunctional monomer for COF synthesis. It possesses both an amine and an aldehyde functionality within the same molecule, offering intriguing possibilities for self-condensation or co-condensation with other multivalent linkers to form complex, functional frameworks. The hydrochloride salt form of the amine is a common and stable way to store and handle the monomer. However, for the imine condensation reaction to proceed, the amine must be in its free base form to act as a nucleophile.[12] This is typically achieved by adding a base to the reaction mixture to neutralize the hydrochloride salt.[12]

The strategic use of 3-(Aminomethyl)benzaldehyde allows for the introduction of both a linking group and a potential functional site within the COF backbone. The aminomethyl group, once incorporated into the framework, can serve as a site for post-synthetic modification, allowing for the introduction of catalytic centers, recognition sites, or other functionalities.

Diagram of the General Imine Condensation Reaction

Caption: General Schiff base condensation for imine linkage formation.

Experimental Section: Synthesis of a Representative COF

This section provides a detailed protocol for the synthesis of a hypothetical two-dimensional (2D) imine-linked COF, designated as ASN-COF-1, using 3-(Aminomethyl)benzaldehyde hydrochloride and a complementary triamine linker, 1,3,5-tris(4-aminophenyl)benzene (TAPB). The solvothermal synthesis method is employed, which is a common and effective technique for producing highly crystalline COFs.[13][14][15]

Materials and Equipment

| Reagent/Equipment | Supplier | Grade/Specification | Purpose |

| 3-(Aminomethyl)benzaldehyde hydrochloride | Sigma-Aldrich | ≥98% | Aldehyde and amine monomer |

| 1,3,5-Tris(4-aminophenyl)benzene (TAPB) | TCI | >98.0% | Triamine linker |

| 1,4-Dioxane | Fisher Scientific | Anhydrous, ≥99.8% | Solvent |

| Mesitylene | Acros Organics | Anhydrous, 99% | Solvent |

| Acetic Acid (6 M aq.) | J.T. Baker | ACS Grade | Catalyst |

| Triethylamine (TEA) | Sigma-Aldrich | ≥99.5% | Base to neutralize HCl salt |

| Acetone | VWR | HPLC Grade | Washing solvent |

| Tetrahydrofuran (THF) | EMD Millipore | Anhydrous, ≥99.9% | Washing solvent |

| Pyrex tubes | Corning | Heavy-walled | Reaction vessel |

| Schlenk line | - | - | For inert atmosphere |

| Tube furnace/Oven | - | Capable of 120 °C | For solvothermal reaction |

| Centrifuge | - | - | For product isolation |

| Vacuum oven | - | - | For drying |

Synthetic Protocol: Solvothermal Synthesis of ASN-COF-1

The solvothermal synthesis of COFs is a widely adopted method that typically involves heating the reactants in a sealed vessel at elevated temperatures.[14][15] This process allows for the reversible formation of covalent bonds, which is crucial for the growth of crystalline frameworks.[9]

Step-by-Step Procedure

-

Monomer Preparation: In a 20 mL glass vial, add 3-(Aminomethyl)benzaldehyde hydrochloride (0.15 mmol, 25.7 mg) and 1,3,5-Tris(4-aminophenyl)benzene (TAPB) (0.1 mmol, 35.1 mg).

-

Solvent and Base Addition: To the vial, add a solvent mixture of 1,4-dioxane (1.5 mL) and mesitylene (1.5 mL). Sonicate the mixture for 5 minutes to ensure good dispersion. Add triethylamine (0.15 mmol, 21 µL) to the mixture to neutralize the hydrochloride salt and free the amine group of the 3-(aminomethyl)benzaldehyde.

-

Catalyst Addition: Add 0.3 mL of 6 M aqueous acetic acid to the suspension. Acetic acid acts as a catalyst for the imine condensation reaction.[16]

-

Reaction Setup: Transfer the homogenized suspension to a Pyrex tube.

-

Freeze-Pump-Thaw Cycles: Subject the Pyrex tube to three freeze-pump-thaw cycles to remove dissolved gases, particularly oxygen, which can interfere with the reaction.[15]

-

Sealing: After the final thaw, seal the Pyrex tube under vacuum using a torch.

-

Solvothermal Reaction: Place the sealed tube in an oven and heat at 120 °C for 3 days.[14] During this time, a solid precipitate will form.

-

Product Isolation and Washing: After cooling to room temperature, open the tube carefully. Isolate the solid product by centrifugation. Wash the product sequentially with anhydrous acetone (3 x 10 mL) and anhydrous tetrahydrofuran (3 x 10 mL) to remove any unreacted monomers and residual solvent.

-

Drying: Dry the resulting powder in a vacuum oven at 80 °C overnight to yield the final ASN-COF-1 product.

Diagram of the Synthesis Workflow

Caption: Step-by-step workflow for the solvothermal synthesis of ASN-COF-1.

Characterization of the Synthesized COF

Thorough characterization is essential to confirm the successful synthesis of the desired COF and to evaluate its properties. A combination of spectroscopic and analytical techniques is employed.

Characterization Techniques and Expected Results

| Technique | Purpose | Expected Results for ASN-COF-1 |

| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and determine the crystal structure of the COF.[17][18] | A diffraction pattern with distinct peaks corresponding to the expected crystal structure of the 2D hexagonal lattice. Comparison with a simulated pattern provides confirmation. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the functional groups present and confirm the formation of imine bonds.[2][13][17] | Disappearance of the N-H stretching bands of the primary amine and the C=O stretching band of the aldehyde. Appearance of a new C=N stretching band characteristic of the imine linkage, typically around 1620 cm⁻¹. |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the COF.[2][18] | High thermal stability, with minimal weight loss up to 300-400 °C in an inert atmosphere, indicating a robust framework. |

| Nitrogen Adsorption-Desorption Isotherms (BET Analysis) | To determine the surface area and porosity of the COF.[9][18] | A type I or type IV isotherm, characteristic of microporous or mesoporous materials, respectively. A high Brunauer-Emmett-Teller (BET) surface area is expected. |

| Solid-State ¹³C NMR Spectroscopy | To provide further evidence of the covalent linkages and the overall structure.[11] | A peak corresponding to the imine carbon (C=N) should be observed, typically in the range of 150-160 ppm. |

Logical Relationship: Building Blocks to COF Properties

The choice of building blocks directly influences the final properties of the COF. This diagram illustrates the relationship between the monomer selection and the resulting framework characteristics.

Caption: Relationship between monomer choice and resulting COF properties.

Potential Applications and Future Directions

The unique structural features of COFs derived from 3-(Aminomethyl)benzaldehyde hydrochloride open up a range of potential applications.

-

Heterogeneous Catalysis: The aminomethyl groups within the COF pores can be post-synthetically modified with metal nanoparticles or organocatalysts to create highly active and recyclable catalytic systems.[7][8]

-

Adsorption and Separation: The well-defined pore structure and high surface area make these COFs excellent candidates for the selective adsorption and separation of gases or pollutants from liquid streams.[1][7]

-

Drug Delivery: The biocompatibility of the organic framework and the potential for functionalization make these materials promising for controlled drug release applications.

Future research in this area will likely focus on the synthesis of more complex, three-dimensional COFs using 3-(Aminomethyl)benzaldehyde hydrochloride and the exploration of their properties in advanced applications such as chemical sensing and energy storage. The development of more sustainable and scalable synthesis methods, such as mechanochemical or room-temperature aqueous synthesis, will also be crucial for the practical implementation of these remarkable materials.[19]

Conclusion

3-(Aminomethyl)benzaldehyde hydrochloride serves as a valuable and versatile building block in the design and synthesis of functional Covalent Organic Frameworks. Its bifunctional nature allows for the creation of intricate and highly ordered porous materials through imine condensation chemistry. The detailed protocol and characterization guidelines provided herein offer a solid foundation for researchers to explore the synthesis of novel COFs with tailored properties for a wide range of applications. The continued development of COF chemistry promises to yield new materials with unprecedented control over structure and function, paving the way for innovations in catalysis, separation science, and beyond.

References

- Covalent organic frameworks: spotlight on applications in the pharmaceutical arena. Vertex AI Search.

- Solvothermal Synthesis of Microporous, Crystalline Covalent Organic Framework Nanofibers and Their Colorimetric Nanohybrid Structures.

- Covalent Organic Frameworks: Promising Materials as Heterogeneous Catalysts for C-C Bond Form

- Mild and Scalable Conditions for the Solvothermal Synthesis of Imine-Linked Covalent Organic Frameworks. ChemRxiv.

- A two-step solvothermal procedure to improve crystallinity of covalent organic frameworks and achieve scale-up prepar

- Applications of Covalent Organic Frameworks in Gas Adsorption and Storage. IntechOpen.

- Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separ

- Solvothermal synthesis of COFs. (A) Digital photographs of a Pyrex tube...

- Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks (COFs) and Fabrication of Freestanding Cellulose Nanofiber@COF Nanopapers. PubMed.

- Opportunities of Covalent Organic Frameworks for Advanced Applic

- Enhancement of Crystallinity of Imine-linked Covalent Organic Frameworks via Aldehyde Modul

- Imine and imine-derived linkages in two-dimensional covalent organic frameworks. DR-NTU.

- (a) FTIR spectra of COP‐1 and COF‐2–4. (b) PXRD patterns of COP‐1 and...

- Thiophene-based covalent organic frameworks. MIT.

- Chemistry of Covalent Organic Frameworks. Accounts of Chemical Research.

- Hydrochloride salt of amine. Reddit.

- Covalent Organic Framework Composites: Synthesis and Analytical Applic

- Synthesis of Covalent Organic Frameworks (COFs)

Sources

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. mdpi.com [mdpi.com]

- 3. Covalent Organic Framework Composites: Synthesis and Analytical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. EP2832767A1 - Method for the Synthesis of Covalent Organic Frameworks - Google Patents [patents.google.com]

- 6. Opportunities of Covalent Organic Frameworks for Advanced Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Covalent organic frameworks: spotlight on applications in the pharmaceutical arena - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 11. Synthesis and Characterization of a Crystalline Imine-Based Covalent Organic Framework with Triazine Node and Biphenyl Linker and Its Fluorinated Derivate for CO2/CH4 Separation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. reddit.com [reddit.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A two-step solvothermal procedure to improve crystallinity of covalent organic frameworks and achieve scale-up preparation [html.rhhz.net]

- 15. researchgate.net [researchgate.net]

- 16. chemrxiv.org [chemrxiv.org]

- 17. researchgate.net [researchgate.net]

- 18. web.mit.edu [web.mit.edu]

- 19. Ambient Aqueous Synthesis of Imine-Linked Covalent Organic Frameworks (COFs) and Fabrication of Freestanding Cellulose Nanofiber@COF Nanopapers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Reductive Alkylation of Amines with 3-(Aminomethyl)benzaldehyde HCl

A Comprehensive Guide for Researchers in Medicinal Chemistry and Drug Development

Abstract

Reductive alkylation, or reductive amination, stands as a cornerstone of synthetic organic chemistry for the formation of carbon-nitrogen bonds, proving indispensable in the synthesis of a vast array of pharmaceutical compounds and functional materials.[1][2] This application note provides a detailed protocol and scientific rationale for the reductive alkylation of primary and secondary amines using the bifunctional reagent 3-(aminomethyl)benzaldehyde hydrochloride. This versatile building block allows for the introduction of a benzylamine moiety, a common scaffold in pharmacologically active molecules. We will delve into the reaction mechanism, critical parameters for success, a comparison of reducing agents, and step-by-step protocols using sodium triacetoxyborohydride (STAB), a mild and selective hydride source.[3] Additionally, a comprehensive troubleshooting guide is provided to address common challenges encountered in the laboratory.

Introduction to Reductive Alkylation

Reductive amination is a robust and highly efficient method for synthesizing secondary and tertiary amines. The process involves the reaction of a carbonyl compound (an aldehyde or ketone) with a primary or secondary amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.[1][4] This one-pot procedure is widely favored in drug development due to its high selectivity, mild reaction conditions, and avoidance of the over-alkylation problems often associated with direct alkylation of amines using alkyl halides.[1][2]

The reagent, 3-(aminomethyl)benzaldehyde, is a particularly useful bifunctional molecule. It possesses both an electrophilic aldehyde group, ready to react with a nucleophilic amine, and a primary aminomethyl group. The hydrochloride salt form enhances the stability and handling of the compound. This unique structure allows it to act as a versatile linker, enabling the connection of a target amine to a benzylamine framework, which can be further functionalized.

The Underlying Mechanism

The success of a reductive amination hinges on the careful orchestration of two key chemical transformations occurring in the same pot: imine/iminium ion formation and its subsequent reduction.

-

Neutralization and Imine Formation : The reaction is initiated by the condensation of the amine with the aldehyde. Since the starting material is a hydrochloride salt, a non-nucleophilic base (e.g., triethylamine, DIEA) is often required to liberate the free aldehyde for reaction. The reaction between the amine and the aldehyde forms a hemiaminal intermediate, which then dehydrates to form an imine (for primary amines) or an iminium ion (for secondary amines). This dehydration step is typically the rate-limiting step and is catalyzed by mild acid.[2]

-

Reduction : A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the iminium ion. The key to a successful one-pot reaction is the choice of a reducing agent that reduces the protonated iminium ion much faster than it reduces the starting aldehyde.[3]

Key Reagents and Critical Parameters

The Bifunctional Reagent: 3-(Aminomethyl)benzaldehyde HCl

-

Handling : This compound is a stable solid. Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn. Avoid inhalation of dust.[5]

-

Stoichiometry : Typically used in a 1.0 to 1.2 molar equivalence relative to the amine being alkylated. An excess can be used to drive the reaction to completion if the starting amine is precious.

-

The HCl Salt : The hydrochloride salt form means the aminomethyl group is protonated. For reactions involving this amine, it must be neutralized. However, for the reductive amination at the aldehyde site, the primary concern is ensuring the reaction pH is suitable for imine formation. The presence of the HCl salt makes the initial mixture acidic, which can be beneficial for catalyzing imine formation, but may need adjustment.

Amine Substrate Scope

This protocol is applicable to a wide range of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines.

-

Primary Amines : React readily to form secondary amines. A potential side reaction is dialkylation, where the newly formed secondary amine reacts again with the aldehyde.[6] This can be minimized by using a slight excess of the amine or by adding the reducing agent early in the reaction sequence.

-

Secondary Amines : React to form tertiary amines. These reactions are generally clean and do not suffer from over-alkylation.

-